2-(4-fluoroanilino)-4,6-dimethylnicotinamide
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Overview
Description
2-(4-Fluoroanilino)-4,6-dimethylnicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a fluoroaniline group attached to a dimethylnicotinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoroanilino)-4,6-dimethylnicotinamide typically involves the reaction of 4-fluoroaniline with 4,6-dimethylnicotinic acid or its derivatives. One common method is the nucleophilic substitution reaction where 4-fluoroaniline reacts with a suitable nicotinic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoroanilino)-4,6-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(4-Fluoroanilino)-4,6-dimethylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-fluoroanilino)-4,6-dimethylnicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor to various pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)aniline: Used in the synthesis of dyes and pharmaceuticals.
2,6-Difluoroaniline: Employed in the production of herbicides and other agrochemicals.
Uniqueness
2-(4-Fluoroanilino)-4,6-dimethylnicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-fluoroanilino)-4,6-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-8-7-9(2)17-14(12(8)13(16)19)18-11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H2,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMUMPFNDLQXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641228 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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